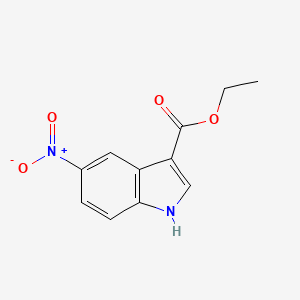

ethyl 5-nitro-1H-indole-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91090-94-7 |

|---|---|

Molecular Formula |

C11H10N2O4 |

Molecular Weight |

234.21 g/mol |

IUPAC Name |

ethyl 5-nitro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(14)9-6-12-10-4-3-7(13(15)16)5-8(9)10/h3-6,12H,2H2,1H3 |

InChI Key |

OOSFWGPHDJFGEM-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |

Other CAS No. |

91090-94-7 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 5 Nitro 1h Indole 3 Carboxylate and Congeneric Compounds

Established Synthetic Pathways for Indole-3-Carboxylates

The synthesis of the indole-3-carboxylate (B1236618) core is a foundational step for which several classical name reactions have been adapted. These methods provide versatile routes to the indole (B1671886) nucleus, which can then be further functionalized.

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for preparing indoles. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgnih.gov

To specifically generate an indole-3-carboxylate, the carbonyl component must be carefully selected. The reaction of a substituted phenylhydrazine with an α-keto acid or its ester, such as ethyl pyruvate, can lead to the formation of an indole-2-carboxylate, not the desired 3-carboxylate. nih.govgoogle.com However, adaptations exist. A more direct route to the target compound via the Fischer synthesis involves the reaction of p-nitrophenylhydrazine with a suitable three-carbon carbonyl compound that can generate the 3-carboxylate functionality after cyclization. For instance, reacting (4-nitrophenyl)hydrazine with ethyl 2-(hydroxymethylene)-3-oxobutanoate under acidic conditions can yield the corresponding indole-3-carboxylate skeleton. The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ or polyphosphoric acid (PPA). wikipedia.orgnih.gov

The general mechanism proceeds through several key steps:

Formation of the phenylhydrazone from p-nitrophenylhydrazine and the chosen carbonyl compound.

Tautomerization to the enehydrazine form under acidic conditions.

A youtube.comyoutube.com-sigmatropic rearrangement (a variant of the Claisen rearrangement) which forms a new carbon-carbon bond.

Loss of ammonia (B1221849) and subsequent rearomatization to form the stable indole ring. nih.govyoutube.com

If p-nitrophenylhydrazine is used as the starting material, the nitro group is incorporated at the 5-position of the indole ring directly. nih.govyoutube.com

| Table 1: Overview of Fischer Indole Synthesis for Substituted Indoles | |||

|---|---|---|---|

| Reactant 1 | Reactant 2 | Key Conditions | Product Type |

| (Substituted) Phenylhydrazine | Aldehyde or Ketone | Brønsted or Lewis Acid Catalyst (e.g., H₂SO₄, PPA, ZnCl₂) | Substituted Indole |

| p-Nitrophenylhydrazine | Ethyl Pyruvate | Acid Catalyst (e.g., H₂SO₄/EtOH) | Ethyl 5-Nitro-1H-indole-2-carboxylate |

| Phenylhydrazine | β-Ketoester derivative | Acid Catalyst | Indole-3-carboxylate derivative |

The Reissert indole synthesis is another classic method, though it primarily yields indole-2-carboxylic acids rather than the 3-isomers. wikipedia.orgchemeurope.com The reaction typically begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a strong base like potassium ethoxide. chemeurope.comdrugfuture.com This forms an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org

The subsequent key step is a reductive cyclization of this intermediate, commonly achieved using reagents like zinc in acetic acid or catalytic hydrogenation. youtube.comwikipedia.org This process reduces the nitro group to an amine, which then undergoes intramolecular condensation with the adjacent ketone to form the indole ring, yielding an indole-2-carboxylic acid. wikipedia.org This product can be decarboxylated upon heating to give the parent indole. chemeurope.com

While the classical Reissert reaction is not a direct route to indole-3-carboxylates, its principles of building the indole ring from an ortho-substituted nitroarene are fundamental in heterocyclic chemistry. Modifications and related annulation strategies may alter the starting materials to achieve different substitution patterns, but the foundational pathway leads to 2-substituted indoles.

Unlike the Fischer and Reissert syntheses which construct the indole ring itself, the Vilsmeier-Haack reaction is a formylation method used to functionalize an existing aromatic or heteroaromatic ring. sid.irijpcbs.com For indoles, which are electron-rich heterocycles, this reaction is highly regioselective and typically occurs at the C3 position, the most nucleophilic site. chemistrysteps.comorganic-chemistry.org

The reaction employs a Vilsmeier reagent, which is a chloromethyliminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.com The Vilsmeier reagent acts as a mild electrophile.

The pathway to an indole-3-carboxylate via this method involves three steps:

Vilsmeier-Haack Formylation : An indole precursor is treated with the Vilsmeier reagent (DMF/POCl₃).

Hydrolysis : The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield an indole-3-carboxaldehyde. organic-chemistry.org

Oxidation and Esterification : The aldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., KMnO₄, Ag₂O). Finally, the carboxylic acid is esterified (e.g., using ethanol (B145695) under acidic conditions) to afford the desired ethyl indole-3-carboxylate.

This multi-step sequence is a reliable way to introduce the carboxylate group at the C3 position of a pre-formed indole.

Targeted Synthesis of Ethyl 5-Nitro-1H-Indole-3-Carboxylate

The synthesis of the specific target compound can be approached in two primary ways: by introducing the nitro group onto an existing ethyl indole-3-carboxylate core or by using modern synthetic reactions that build the fully substituted ring in fewer steps.

One of the most direct conceptual routes to this compound is the electrophilic nitration of the parent compound, ethyl 1H-indole-3-carboxylate. The indole ring is highly reactive towards electrophiles; however, the presence of the electron-withdrawing ethyl carboxylate group at the C3 position deactivates the pyrrole (B145914) ring towards further electrophilic attack. This directs the incoming electrophile, the nitronium ion (NO₂⁺), to the benzene (B151609) portion of the molecule.

Nitration of indole derivatives can produce a mixture of isomers. The substitution at C3 directs nitration preferentially to the C5 and C6 positions. The reaction conditions must be carefully controlled to achieve regioselectivity and avoid side reactions. Common nitrating agents include nitric acid in sulfuric acid or nitric acid in acetic anhydride.

A typical outcome of the nitration of ethyl 1H-indole-3-carboxylate is a mixture of nitro-isomers, primarily the 5-nitro and 6-nitro derivatives, along with smaller amounts of the 4-nitro and 7-nitro isomers. umn.edu The separation of these isomers is a significant challenge and often requires careful column chromatography. The relative yields of the isomers can be influenced by the choice of nitrating agent, solvent, and reaction temperature. For instance, nitration of 3-acetylindole, a compound with similar electronic properties, with concentrated nitric acid yields predominantly the 6-nitro derivative, but also produces the 4-nitro isomer. umn.edu Achieving high selectivity for the 5-nitro isomer often remains a challenge in this direct approach.

| Table 2: Products of Nitration of Ethyl 1H-Indole-3-Carboxylate | |||

|---|---|---|---|

| Substrate | Reagent | Potential Products | Separation Challenge |

| Ethyl 1H-indole-3-carboxylate | HNO₃/H₂SO₄ | Mixture of 4-, 5-, 6-, and 7-nitro isomers | Isomers have similar polarities, requiring careful chromatography. |

More contemporary and efficient strategies for synthesizing highly substituted indoles like this compound involve domino or multi-component reactions. These methods construct the complex molecule in a single pot by designing a cascade of reactions, which enhances atom economy and reduces purification steps.

One such powerful strategy involves a domino aza-Michael/SNA-heteroaromatization sequence. This approach can start with a suitably activated benzene derivative, such as methyl 2-(2-fluoro-5-nitrophenyl)acetate. The reaction sequence is as follows:

Aza-Michael Addition : A primary amine adds to a methyl 2-arylacrylate acceptor. This acrylate (B77674) is prepared from the starting phenylacetate.

SNAr Ring Closure : The nitrogen atom of the resulting intermediate attacks the fluorine-bearing carbon on the aromatic ring in an intramolecular nucleophilic aromatic substitution (SNAr) reaction, forming the five-membered pyrrole ring. The nitro group is crucial here as it strongly activates the ring towards this type of substitution.

Heteroaromatization : The initially formed indoline (B122111) intermediate undergoes spontaneous oxidation (often by atmospheric oxygen dissolved in the solvent) to the fully aromatic indole.

This methodology allows for the direct synthesis of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. By choosing the appropriate starting materials (a 2-fluoro-5-nitrophenylacetate derivative and a primary amine), the 5-nitro and 3-carboxylate groups are precisely installed in the final product. This approach avoids the regioselectivity issues associated with the post-synthesis nitration of the indole core.

Palladium-Catalyzed Heterocyclization Approaches for Indole Carboxylate Synthesis

Palladium catalysis has become an indispensable tool in modern organic synthesis for the construction of heterocyclic systems, including the indole nucleus. These methods offer mild conditions and broad functional group tolerance compared to classical methods like the Fischer indole synthesis. Various palladium-catalyzed cross-coupling and cyclization strategies have been developed to form the crucial C-C and C-N bonds of the indole ring.

One prominent strategy is the Larock indole synthesis, which involves the palladium-catalyzed reaction of an o-haloaniline with an alkyne. This powerful reaction forms the indole core in a single step. For the synthesis of indole-3-carboxylates, specialized alkynes or reaction conditions are employed. For instance, the palladium(II)-catalyzed heterocyclization and alkoxycarbonylation of 2-alkynylanilines can directly install a carboxylate group at the C3 position. mdpi.com This process typically involves a palladium catalyst, such as PdI₂, in the presence of an oxidant and carbon monoxide (or a CO surrogate), with an alcohol serving as the nucleophile to form the ester. mdpi.com

Another powerful approach involves intramolecular C-H activation or amination. In these reactions, a suitably functionalized aniline (B41778) derivative undergoes a palladium-catalyzed cyclization to form the indole ring. For example, a reported efficient procedure for synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives utilizes a palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines. google.com A particularly relevant example is the synthesis of methyl 2-methyl-5-nitro-1H-indole-3-carboxylate, a close analogue of the target compound, which was achieved through this methodology, demonstrating the viability of palladium catalysis for constructing nitro-substituted indole carboxylates. google.com These C-H activation strategies are of growing interest due to their atom economy, as they avoid the need for pre-functionalized starting materials like aryl halides. nih.gov

The table below summarizes key palladium-catalyzed approaches applicable to the synthesis of indole carboxylates.

| Reaction Type | Starting Materials | Key Reagents | Product | Reference |

| Larock Annulation | o-Haloaniline, Alkyne | Pd(0) or Pd(II) catalyst, Base | Substituted Indole | nih.gov |

| Heterocyclization/Alkoxycarbonylation | 2-Alkynylaniline | Pd(II) catalyst (e.g., PdI₂), CO source, Alcohol | Indole-3-carboxylate | mdpi.com |

| Intramolecular Oxidative Coupling | N-Aryl Enamine | Pd(II) catalyst, Oxidant | Indole-3-carboxylate | google.com |

| Oxidative C-H Amination | 2-Acetamido-3-aryl-acrylate | Pd(II) catalyst, Oxidant (O₂) | Indole-2-carboxylate | nih.gov |

Strategic Functional Group Interconversions for Analogues and Derivatization

Once the core indole scaffold is synthesized, its functional groups can be strategically manipulated to produce a diverse range of analogues. These interconversions are crucial for creating derivatives with modified biological or physicochemical properties. Key transformations for a molecule like this compound include esterification, reduction of the nitro group, and modification of the indole nitrogen.

Esterification of Indole-3-Carboxylic Acids to Ethyl Esters

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. For the synthesis of this compound from its corresponding carboxylic acid precursor, 5-nitro-1H-indole-3-carboxylic acid, the most common and direct method is the Fischer esterification. google.comnih.gov This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol, in this case, ethanol, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.gov

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. nih.gov The alcohol then acts as a nucleophile, attacking the activated carbonyl group. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. nih.gov The reaction is an equilibrium process; therefore, to drive it towards the product, it is typically performed using the alcohol as the solvent or by removing the water as it is formed. google.comnih.gov While other methods exist, such as using alkylating agents with the carboxylate salt or coupling reagents, Fischer esterification remains a cost-effective and scalable option for preparing simple alkyl esters like the ethyl ester. strategian.com

Comprehensive Spectroscopic and Computational Characterization of Ethyl 5 Nitro 1h Indole 3 Carboxylate

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of the molecule.

The FT-IR spectrum of ethyl 5-nitro-1H-indole-3-carboxylate displays a series of distinct absorption bands that confirm the presence of its key functional groups. The analysis relies on comparing the observed frequencies with data from analogous structures, such as ethyl 5-iodo-1H-indole-3-carboxylate and other 5-nitroindole (B16589) derivatives. orientjchem.orgrsc.org

A prominent feature in the high-frequency region is the N-H stretching vibration of the indole (B1671886) ring, typically observed as a sharp band around 3270-3300 cm⁻¹. rsc.org The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The most indicative peaks for the nitro functional group are the asymmetric and symmetric stretching vibrations. The asymmetric (ν_as) NO₂ stretch is expected as a strong band in the 1510-1540 cm⁻¹ region, while the symmetric (ν_s) NO₂ stretch appears as another strong band around 1330-1350 cm⁻¹. orientjchem.org The carbonyl (C=O) stretch of the ethyl ester group is another key diagnostic peak, which gives rise to a very strong absorption band in the range of 1670-1690 cm⁻¹. rsc.org

Interactive Data Table: FT-IR Peak Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3280 | Medium, Sharp | N-H stretching (indole ring) |

| ~ 3100 | Medium | Aromatic C-H stretching |

| ~ 2980 | Weak | Aliphatic C-H stretching (ethyl group) |

| ~ 1680 | Very Strong | C=O stretching (ester carbonyl) |

| ~ 1525 | Strong | Asymmetric NO₂ stretching |

| ~ 1470 | Medium | Aromatic C=C stretching |

| ~ 1340 | Strong | Symmetric NO₂ stretching |

| ~ 1180 | Strong | C-O stretching (ester) |

| ~ 810 | Medium | C-H out-of-plane bending |

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum is expected to prominently feature the symmetric stretching vibration of the nitro group, which is often strong in Raman scattering and appears around 1330-1350 cm⁻¹. orientjchem.orgscispace.com Aromatic ring stretching vibrations of the indole nucleus are also typically well-defined in the 1400-1600 cm⁻¹ region. While the carbonyl (C=O) stretch is visible, it is generally less intense than in the IR spectrum. The N-H stretching vibration is typically weak in Raman spectra.

Interactive Data Table: FT-Raman Peak Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1590 | Medium | Aromatic C=C ring stretching |

| ~ 1430 | Strong | Symmetric NO₂ stretching |

| ~ 1380 | Medium | Indole ring vibration |

| ~ 1100 | Weak | C-N stretching |

Electronic Absorption and Magnetic Resonance Spectroscopy

The electronic transitions and the specific nuclear environments within the molecule are investigated using UV-Vis and NMR spectroscopy, respectively, providing a detailed map of its electronic structure and atomic connectivity.

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the indole aromatic system. The parent indole-3-carboxylate (B1236618) chromophore typically shows absorption maxima around 280-300 nm. researchgate.netresearchgate.net The presence of the 5-nitro group, a powerful auxochrome and chromophore, is expected to cause a significant bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system. This effect is attributed to the electronic transition involving the nitro group and the indole ring, leading to an intense absorption band at a longer wavelength, likely in the 320-350 nm range. umaine.edu

Interactive Data Table: UV-Vis Absorption Maxima

| λ_max (nm) | Solvent | Assignment |

| ~ 220 | Ethanol (B145695) | π→π* transition (indole ring) |

| ~ 330 | Ethanol | π→π* transition (extended conjugation with NO₂) |

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of this compound, providing precise information about the chemical environment of each proton and carbon atom. The chemical shifts are heavily influenced by the electron-withdrawing effects of the nitro and carboxylate groups. Data from the closely related ethyl 5-iodo-1H-indole-3-carboxylate can be used as a reference, with the understanding that the nitro group will induce a more significant downfield shift on adjacent nuclei. rsc.org

In the ¹H NMR spectrum, the indole N-H proton is expected to appear as a broad singlet at a very downfield chemical shift (>12 ppm in DMSO-d₆). The proton at the C2 position also appears as a downfield singlet. The protons on the benzene (B151609) portion of the indole ring (H4, H6, and H7) will show characteristic splitting patterns and downfield shifts due to the deshielding effect of the nitro group. The ethyl ester protons will present as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group. rsc.org

The ¹³C NMR spectrum provides complementary data for all carbon atoms. The carbonyl carbon of the ester is the most downfield signal, typically appearing around 164 ppm. The carbons of the indole ring are spread over the aromatic region, with C5 (bearing the nitro group) being significantly deshielded. The ethyl group carbons appear in the upfield region. rsc.org

Interactive Data Table: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 12.5 | br s | N-H (indole) |

| ~ 8.8 | d | H-4 |

| ~ 8.2 | s | H-2 |

| ~ 8.1 | dd | H-6 |

| ~ 7.7 | d | H-7 |

| 4.29 | q | -OCH₂CH₃ |

| 1.33 | t | -OCH₂CH₃ |

Interactive Data Table: ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164.0 | C=O (ester) |

| ~ 141.0 | C-5 |

| ~ 139.0 | C-7a |

| ~ 132.0 | C-2 |

| ~ 127.0 | C-3a |

| ~ 118.0 | C-6 |

| ~ 116.0 | C-4 |

| ~ 113.0 | C-7 |

| ~ 105.0 | C-3 |

| 59.5 | -OCH₂CH₃ |

| 14.5 | -OCH₂CH₃ |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the title compound. For this compound (C₁₁H₁₀N₂O₄), the calculated molecular weight is 234.0641. The ESI-MS spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 234.0641.

The fragmentation pattern provides valuable structural information. Based on studies of similar 5-nitroindole derivatives and standard fragmentation of ethyl esters, a plausible pathway can be proposed. libretexts.org Key fragmentation steps include the loss of the ethoxy radical (•OC₂H₅, 45 Da) or ethylene (B1197577) (C₂H₄, 28 Da) from the ester group. The nitroindole core can undergo fragmentation through the loss of a nitro group (•NO₂, 46 Da) or nitric oxide (•NO, 30 Da).

Interactive Data Table: HRMS and Fragmentation Data

| m/z | Formula | Assignment |

| 235.0719 | [C₁₁H₁₁N₂O₄]⁺ | [M+H]⁺ |

| 189.0457 | [C₉H₅N₂O₃]⁺ | [M+H - C₂H₅OH]⁺ (Loss of ethanol) |

| 188.0378 | [C₁₁H₈N₂O₂]⁺ | [M - NO₂]⁺ (Loss of nitro radical) |

| 161.0504 | [C₉H₇NO₂]⁺ | [M+H - C₂H₅OH - CO]⁺ (Loss of ethanol and carbon monoxide) |

Advanced Computational Chemistry Investigations

Advanced computational chemistry provides a powerful lens through which to examine the intrinsic properties of this compound at the molecular level. These theoretical studies offer profound insights into the molecule's geometry, electronic landscape, and potential reactivity, complementing and often guiding experimental research.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular structures and electronic properties. mdpi.com For this compound, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are used to determine the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry. mdpi.commaterialsciencejournal.org These calculations provide precise values for bond lengths, bond angles, and dihedral angles.

Below is a table showcasing typical bond lengths that would be determined through DFT calculations for key bonds within the this compound molecule.

| Bond | Typical Calculated Bond Length (Å) |

| C-N (indole ring) | 1.36 - 1.39 |

| C=C (indole ring) | 1.37 - 1.41 |

| N-O (nitro group) | 1.22 - 1.25 |

| C=O (carboxylate) | 1.21 - 1.24 |

| C-O (carboxylate) | 1.34 - 1.37 |

Note: These are representative values and the exact calculated lengths can vary depending on the specific DFT functional and basis set used.

Molecular Electrostatic Potential (MEP) Mapping for Predicting Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool derived from computational calculations that illustrates the charge distribution across a molecule. mdpi.comnih.gov It is invaluable for predicting how a molecule will interact with other chemical species. The MEP surface is color-coded to indicate different electrostatic potential regions. nih.gov

Red regions signify areas of high electron density and negative electrostatic potential, making them likely sites for electrophilic attack (i.e., they are nucleophilic). In this compound, these areas are typically concentrated around the oxygen atoms of the nitro and carboxylate groups. mdpi.comnih.gov

Blue regions indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack (i.e., they are electrophilic). These are often found around the hydrogen atoms, particularly the one attached to the indole nitrogen. nih.gov

Green regions represent areas of neutral or near-zero potential.

This mapping provides a clear, intuitive guide to the molecule's reactive sites. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and charge transfer interactions. scienceacademique.com It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E2) associated with these donor-acceptor interactions quantifies the strength of the delocalization.

For this compound, NBO analysis reveals significant intramolecular charge transfer. Key interactions often include:

Delocalization from the lone pairs of the indole nitrogen and the oxygen atoms of the nitro and carboxylate groups.

Charge transfer from the π orbitals of the indole ring to the antibonding π* orbitals of the nitro and carbonyl groups.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO : Represents the ability of a molecule to donate electrons. Regions of the molecule with high HOMO density are nucleophilic.

LUMO : Represents the ability of a molecule to accept electrons. Regions with high LUMO density are electrophilic.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netwuxiapptec.com A smaller gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity profile.

| Parameter | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of a molecule. |

Prediction of Nonlinear Optical (NLO) Properties (e.g., Polarizability, Hyperpolarizabilities)

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer, like this compound, are candidates for possessing nonlinear optical (NLO) properties. arxiv.org These properties describe how a material interacts with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies. inoe.ro

Computational methods can predict key NLO parameters:

Polarizability (α) : Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First Hyperpolarizability (β) and Second Hyperpolarizability (γ) : These are higher-order terms that quantify the NLO response. A large β value is a primary indicator of second-order NLO activity. inoe.rouobasrah.edu.iq

The presence of the electron-donating indole ring and the electron-withdrawing nitro and carboxylate groups facilitates the charge separation necessary for significant NLO effects. nih.gov

Molecular Docking Studies for Theoretical Interaction Modeling with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is used to model the interaction of a small molecule ligand, such as this compound, with the binding site of a biological macromolecule, typically a protein or enzyme. nih.govresearchgate.net

The process involves:

Obtaining the 3D structures of both the ligand (from DFT optimization) and the target protein (often from a database like the Protein Data Bank).

Using a docking algorithm to explore various binding poses of the ligand within the protein's active site.

Scoring the poses based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces) to predict the most stable binding mode and estimate the binding affinity. nih.gov

These studies are crucial for rational drug design, helping to identify potential biological targets and providing insights into the molecular basis of a compound's activity. For instance, docking studies on indole derivatives have been used to explore their potential as antimicrobial or anticancer agents. nih.govresearchgate.net

Ethyl 5 Nitro 1h Indole 3 Carboxylate As a Synthetic Intermediate and Pharmacophore Scaffold in Research

Utility in the Development of Diverse Indole-Based Scaffolds for Research Applications

The indole (B1671886) ring system is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activities. nih.govnih.gov Ethyl 5-nitro-1H-indole-3-carboxylate is a versatile starting material for accessing a wide array of these valuable indole-based scaffolds.

Precursor for the Synthesis of Novel Heterocyclic Systems

The functional groups on this compound make it an ideal precursor for constructing new heterocyclic systems. The nitro group can be chemically reduced to an amine, which then serves as a handle for building additional rings. The ester group can be hydrolyzed, reduced, or converted into other functional groups like amides or hydrazides, each opening up new synthetic possibilities.

For instance, the related 5-nitroisatin (B147319) can be reacted with nucleophiles like ethyl glycinate, urea, or thiourea (B124793) to create more complex heterocyclic derivatives. This demonstrates how the nitro-indole framework can be expanded into larger, functionalized systems. Similarly, the reduction of the nitro group to an amine is a key step in creating fused heterocyclic systems, where the newly formed amino group participates in cyclization reactions.

Application in Building Complex Polycyclic Indole Derivatives for Advanced Chemical Studies

Beyond simple heterocycles, this compound is instrumental in the synthesis of intricate polycyclic indole derivatives. These multi-ring systems are of great interest in materials science and for studying complex biological interactions.

One notable application is in the construction of indole-fused heterocycles. Synthetic strategies often involve the initial functionalization of the indole core, followed by cyclization reactions to build adjacent rings. For example, the synthesis of thieno[3,2-b]indoles, a class of sulfur-containing polycyclic systems, can utilize indole precursors. These fused systems have applications in the development of organic electronics and photosensitive materials. The strategic placement of the nitro and ester groups on the starting indole provides the necessary chemical handles to direct these complex multi-step syntheses.

Strategic Role in Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound serves as an excellent starting scaffold for such investigations. semanticscholar.org

Derivatization for Investigating Positional and Substituent Effects on Molecular Recognition in Research Models

The specific structure of this compound allows for systematic modification at several key positions to probe molecular interactions. Researchers can modify the ester at the 3-position, the nitro group at the 5-position, and the nitrogen at the 1-position to explore how these changes affect a compound's ability to bind to a biological target. ontosight.ai

For example, in a study on a related series of ethyl 5-hydroxyindole-3-carboxylate derivatives, researchers found that the potency of the compounds was closely linked to the positioning of substituents on an attached phenylthiomethyl ring. researchgate.net This highlights how systematic derivatization of the core indole scaffold can reveal crucial information about the structural requirements for molecular recognition and biological activity. researchgate.net The electron-withdrawing nature of the nitro group in this compound significantly influences the electronic properties of the indole ring, and its reduction to an electron-donating amino group can dramatically alter binding interactions, providing a clear path for SAR exploration. mdpi.com

| Modification Position | Potential Derivatization | Purpose in SAR Studies |

|---|---|---|

| N-1 Position | Alkylation (e.g., adding methyl, benzyl (B1604629) groups) | Investigate the role of the indole NH in hydrogen bonding; explore steric tolerance in the binding pocket. |

| C-3 Position (Ester) | Hydrolysis to carboxylic acid; conversion to amides, hydrazides. | Modulate polarity, solubility, and hydrogen bonding capabilities to enhance target interaction. |

| C-5 Position (Nitro) | Reduction to amine; subsequent acylation or alkylation. | Alter electronic properties (from electron-withdrawing to electron-donating) to probe electronic requirements for activity. |

Design of Compound Libraries for Target-Oriented Research and Screening

The versatility of this compound makes it an ideal building block for creating compound libraries. These libraries consist of a large number of structurally related compounds that can be screened against a specific biological target, such as an enzyme or a receptor, to identify potential new drug leads.

By systematically applying a range of chemical reactions to the core scaffold, researchers can generate a diverse set of derivatives. For instance, the amine derived from the reduction of the nitro group can be reacted with a library of carboxylic acids to produce a library of amides. Similarly, the ester at the C-3 position can be reacted with a library of amines. This combinatorial approach allows for the rapid generation of hundreds of unique compounds, accelerating the process of discovering molecules with desired biological activities for further research.

Conceptual Frameworks for Pharmacophore Development and Molecular Interactions

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target. The indole nucleus itself is considered a key pharmacophore in many contexts due to its widespread presence in biologically active molecules. benthamdirect.commdpi.comresearchgate.net

This compound provides a concrete scaffold for designing and refining pharmacophore models. The specific arrangement of its functional groups—a hydrogen bond donor (the indole N-H), a hydrogen bond acceptor (the nitro and carbonyl groups), and an aromatic system—defines a specific spatial arrangement of features. ontosight.ai The biological activity of its derivatives depends on how well these features align with complementary features on a biological target like an enzyme or receptor. ontosight.ai Researchers use this framework to design new molecules that better fit the target, aiming to improve potency and selectivity. researchgate.net The indole scaffold has proven to be a successful pharmacophore for developing agents targeting a wide range of biological systems in research settings. nih.gov

The Indole Moiety as a Core Pharmacophore in Chemical Biology Research

The indole ring system is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with significant biological activities. researchgate.netresearchgate.net It is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects. nih.govrsc.org

The indole nucleus is a key structural component in many approved drugs and investigational agents, demonstrating its importance in drug discovery. researchgate.netnih.gov Its versatile nature allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. nih.gov

Table 1: Examples of Indole-Containing Drugs and their Therapeutic Applications

| Drug Name | Therapeutic Application |

| Indomethacin | Nonsteroidal anti-inflammatory drug (NSAID) researchgate.net |

| Ondansetron | Antiemetic |

| Sumatriptan | Antimigraine agent |

| Melatonin | Neurohormone involved in circadian rhythm nih.gov |

| Panobinostat | Anticancer (multiple myeloma) researchgate.net |

| Nintedanib | Idiopathic pulmonary fibrosis and lung cancer researchgate.net |

| Tadalafil | Erectile dysfunction researchgate.net |

This table provides examples of drugs containing the indole scaffold and their primary medical uses.

The biological significance of the indole moiety stems from its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. nih.gov This inherent biocompatibility and the ability to engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to its success as a pharmacophore. researchgate.net Researchers continue to explore the indole scaffold for developing novel therapeutics against a wide array of diseases, including cancer, viral infections, and inflammatory disorders. nih.govrsc.org

Exploration of the Nitro Group's Contribution to Molecular Interactions and Reactivity

The nitro group (–NO2) is a strong electron-withdrawing group that significantly influences the electronic properties of the indole ring in this compound. svedbergopen.commdpi.com This electronic modification can enhance the molecule's reactivity and its potential for specific molecular interactions. mdpi.comtaylorandfrancis.com

The presence of the nitro group can lead to several key effects:

Modulation of Acidity: The electron-withdrawing nature of the nitro group can increase the acidity of the N-H proton of the indole ring, influencing its reactivity in synthetic transformations. nih.gov

Enhanced Electrophilicity: The reduced electron density in the aromatic system makes the indole ring more susceptible to nucleophilic attack, a property that can be exploited in organic synthesis. mdpi.com

Bioactivation: In a biological context, the nitro group can be enzymatically reduced to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. nih.gov This bioactivation is a known mechanism of action for several nitroaromatic drugs, particularly antimicrobial and antiparasitic agents. taylorandfrancis.commdpi.com

Molecular Interactions: The nitro group can participate in hydrogen bonding and other polar interactions with biological targets like proteins and enzymes, contributing to binding affinity and specificity. nih.gov

Table 2: Influence of the Nitro Group on the Properties of Aromatic Compounds

| Property | Effect of Nitro Group | Rationale |

| Electron Density of Aromatic Ring | Decreased | Strong electron-withdrawing nature through resonance and inductive effects. mdpi.com |

| Reactivity towards Nucleophiles | Increased | Reduced electron density makes the ring more electrophilic. mdpi.com |

| Acidity of Proximal Protons | Increased | Stabilization of the conjugate base through electron withdrawal. |

| Potential for Biological Reduction | Present | Can be reduced by nitroreductase enzymes to form reactive species. nih.gov |

This table summarizes the general effects of a nitro group on the chemical and potential biological properties of an aromatic scaffold.

Tailoring Ester Functionality for Specific Molecular Interactions in Research Contexts

The ethyl carboxylate group at the 3-position of the indole ring provides another point for modification to optimize molecular interactions and properties. The ester functionality can be tailored in several ways to suit specific research goals.

Hydrolysis to Carboxylic Acid: The ester can be hydrolyzed to the corresponding carboxylic acid. This introduces a negatively charged group at physiological pH, which can form strong ionic interactions or hydrogen bonds with biological targets. pressbooks.pub

Amide Formation: The ester can be converted to a variety of amides by reacting it with different amines. Amide bonds are generally more stable to hydrolysis than esters and offer different hydrogen bonding patterns, which can be crucial for target binding. mdpi.com

Bioisosteric Replacement: The ester group can be replaced with other functional groups that mimic its size, shape, and electronic properties, known as bioisosteres. pressbooks.pub Examples include tetrazoles, which can act as a bioisostere for a carboxylic acid (the hydrolyzed form of the ester). pressbooks.pub

Modulation of Physicochemical Properties: Altering the alkyl portion of the ester (e.g., from ethyl to tert-butyl) can modify the compound's steric bulk, lipophilicity, and solubility, which in turn affects its permeability and distribution in biological systems. researchgate.net

Table 3: Potential Modifications of the Ester Group and their Consequences

| Modification | Resulting Functional Group | Potential Impact on Molecular Interactions and Properties |

| Hydrolysis | Carboxylic Acid | Introduces a negative charge, enabling ionic interactions and strong hydrogen bonding. pressbooks.pub |

| Aminolysis | Amide | Increases metabolic stability and alters hydrogen bonding capacity. mdpi.com |

| Reduction | Alcohol | Provides a hydrogen bond donor and a site for further functionalization. |

| Grignard Reaction | Tertiary Alcohol | Increases steric bulk and introduces a new site for hydrogen bonding. |

This table outlines common chemical transformations of an ester group and the resulting changes in the molecule's potential for interactions.

The ability to modify the ester functionality is a key advantage of using this compound as a scaffold in drug discovery and chemical biology research. It allows for the systematic exploration of the structure-activity relationship (SAR) to identify compounds with improved potency, selectivity, and drug-like properties. researchgate.net

Q & A

Q. What are the optimized synthetic routes for ethyl 5-nitro-1H-indole-3-carboxylate, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of nitro-substituted indole derivatives typically involves electrophilic substitution or multi-step functionalization. For example, nitration of ethyl 1H-indole-3-carboxylate under controlled conditions (e.g., nitric acid in acetic anhydride) can introduce the nitro group at the 5-position . Key parameters to optimize include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, PEG-400) enhance solubility and reaction efficiency .

- Catalyst choice : Copper(I) iodide (CuI) facilitates click chemistry in related indole-triazole syntheses .

- Reaction monitoring : Thin-layer chromatography (TLC) with 70:30 ethyl acetate/hexane as eluent ensures purity .

Reported yields for analogous indole derivatives range from 42% to 60%, depending on purification methods (e.g., flash column chromatography) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- <sup>1</sup>H/ <sup>13</sup>C NMR : The nitro group at C5 deshields adjacent protons (H4 and H6), causing distinct splitting patterns. The ethyl ester group (COOEt) appears as a quartet (δ ~4.3 ppm for CH2) and triplet (δ ~1.3 ppm for CH3) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) should show [M+H]<sup>+</sup> with a molecular ion matching C11H10N2O4 (exact mass: 234.0641). FAB-HRMS is preferred for nitroindoles due to stability under ionization .

- X-ray crystallography : Single-crystal analysis resolves ambiguities in regiochemistry, as seen in 5-nitroindole derivatives .

Q. What are the solubility and stability considerations for handling this compound in experimental workflows?

Methodological Answer:

- Solubility : Nitroindoles are sparingly soluble in water but dissolve in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM). Ethyl acetate/hexane mixtures are ideal for chromatography .

- Stability : Protect from light and moisture to prevent nitro group reduction or ester hydrolysis. Storage at –20°C under inert gas (argon) is recommended .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and electronic properties of this compound?

Methodological Answer:

- DFT studies : B3LYP/6-311+G(d,p) calculations reveal electron density distribution. The nitro group withdraws electron density, polarizing the indole ring and increasing electrophilicity at C2/C4 positions .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate potential for charge-transfer interactions, relevant in photochemical applications .

- Docking studies : The nitro group may participate in hydrogen bonding with biological targets (e.g., enzyme active sites), as seen in indole-based inhibitors .

Q. What strategies resolve contradictions in reported biological activities of nitroindole derivatives?

Methodological Answer:

- Dose-response validation : Replicate assays (e.g., IC50 measurements) under standardized conditions to rule out solvent or concentration artifacts .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., reduced nitro groups to amines) that may alter activity .

- Theoretical alignment : Compare experimental data with computational predictions (e.g., QSAR models) to identify outliers .

Q. How do reaction conditions influence regioselectivity in the nitration of ethyl 1H-indole-3-carboxylate?

Methodological Answer:

- Acid strength : Concentrated HNO3 favors nitration at the electron-rich C5 position due to the directing effect of the ester group .

- Temperature control : Lower temperatures (–10°C to 0°C) minimize byproducts (e.g., dinitro derivatives) .

- Substituent effects : Electron-withdrawing groups (e.g., esters) deactivate the indole ring, requiring harsher conditions compared to unsubstituted indoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.